Hexamethylolmelamine

Catalog No.
S569335
CAS No.
531-18-0
M.F
C9H18N6O6
M. Wt
306.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylolmelamine

CAS Number

531-18-0

Product Name

Hexamethylolmelamine

IUPAC Name

[[4,6-bis[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol

Molecular Formula

C9H18N6O6

Molecular Weight

306.28 g/mol

InChI

InChI=1S/C9H18N6O6/c16-1-13(2-17)7-10-8(14(3-18)4-19)12-9(11-7)15(5-20)6-21/h16-21H,1-6H2

InChI Key

YGCOKJWKWLYHTG-UHFFFAOYSA-N

SMILES

C(N(CO)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)O

Synonyms

2,4,6-trimethanolmelamine, cealysin

Canonical SMILES

C(N(CO)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)O

Hybrid Alkyd Resin Formulation

    Scientific Field: Coatings Technology and Research

    Application Summary: Hexamethylolmelamine is used in the formulation of a new hybrid alkyd resin.

    Methods of Application: Melamine is first hydroxylated using formaldehyde to form hexamethylol melamine. This product is then twice hydroxylated with dimethylol propionic acid to obtain a hyperbranched polymer with 24 hydroxyl end groups.

    Results: The ‘hyperbranched polymer/alkyd’ ratio affected the physical properties of the liquid polymer and also the mechanical properties of the hardened polymer.

Hexamethylol Melamine/Polyvinyl Alcohol Composite Membrane

Thermal Stability of Hexamethylolmelamine

    Application Summary: Hexamethylolmelamine is studied for its thermal stability.

    Methods of Application: The hexamethylolmelamine was made by adding 8 mol of formalin (37% solution) to 1 mol (126 g) of melamine at pH 8.0.

Hexamethylol Melamine/Polyvinyl Alcohol Composite Membrane

Hexamethylolmelamine in Coatings

Hexamethylolmelamine in Plastics

    Scientific Field: Plastics Technology and Research

    Application Summary: Hexamethylolmelamine is used in the manufacture of plastics.

Hexamethylolmelamine is a chemical compound with the molecular formula C9H18N6O6C_9H_{18}N_6O_6. It is a derivative of melamine, formed through the reaction of melamine and formaldehyde. Hexamethylolmelamine is characterized by the presence of six methylol groups attached to the melamine structure, which enhances its reactivity and utility in various applications, particularly in resin formulations and coatings.

  • Specific data on HMM's toxicity is limited. However, being a derivative of melamine, it's advisable to handle it with caution and follow general laboratory safety protocols for handling potentially hazardous materials [].
, primarily involving condensation and etherification processes. When heated, it can release formaldehyde and ammonia, leading to the formation of cross-linked structures. The thermal stability of hexamethylolmelamine suggests that it degrades below 290°C, with significant weight loss observed between 115°C and 290°C due to both moisture loss and degradation reactions .

Key Reactions:

  • Condensation with Formaldehyde: Hexamethylolmelamine can further react with formaldehyde to form more complex resin structures.
  • Etherification: It can be converted into hexamethoxymethyl melamine through etherification with methanol, catalyzed by nitric acid .

The synthesis of hexamethylolmelamine typically involves the following steps:

  • Reaction of Melamine and Formaldehyde: Melamine is reacted with formaldehyde in an aqueous solution under controlled conditions to produce hexamethylolmelamine.
  • Control of Reaction Conditions: Parameters such as temperature and pH are carefully monitored to optimize yield and purity .

This method allows for the production of hexamethylolmelamine in a relatively straightforward manner, making it accessible for industrial applications.

UniquenessTrimethylolmelamineThree methylol groupsResins and adhesivesFewer functional groups than HMMMelamine-Formaldehyde ResinCross-linked structureHigh-performance coatingsMore complex polymer networkHexamethoxymethyl MelamineEtherified version of hexamethylolmelamineCoatings requiring lower volatilityEnhanced stability

Hexamethylolmelamine is unique due to its six methylol groups, which provide enhanced reactivity compared to trimethylolmelamine and contribute to its effectiveness as a cross-linking agent in resin formulations.

Studies on hexamethylolmelamine interactions have primarily focused on its behavior in resin formulations. For example, it has been shown that the presence of dopants can influence the phosphorescence properties of materials containing hexamethylolmelamine, indicating potential applications in advanced material designs .

Hydroxymethylation of Melamine

The hydroxymethylation of melamine represents the fundamental reaction pathway for hexamethylolmelamine synthesis, involving the systematic addition of formaldehyde molecules to the amino groups of the melamine triazine ring [1]. The reaction mechanism proceeds through nucleophilic attack of melamine nitrogen atoms on formaldehyde carbonyl carbon, forming hydroxymethyl groups (-CH₂OH) that substitute the hydrogen atoms on the amino groups [4]. Under alkaline conditions, the nitrogen anion on melamine attacks the carbonyl carbon of formaldehyde molecules, which constitutes the rate-determining step of the addition reaction [1].

The hydroxymethylation process occurs in multiple stages, beginning with the formation of monomethylolmelamine and progressing through dimethylol, trimethylol, and higher methylol derivatives until the complete hexamethylolmelamine structure is achieved [1]. Research demonstrates that the reaction mechanism varies significantly depending on pH conditions, with alkaline environments favoring complete hydroxymethylation while neutral or weakly acidic conditions result in incomplete substitution [4]. The process requires careful control of reaction parameters to prevent undesired condensation reactions that can lead to gel formation and reduced product quality [1].

Structural analysis reveals that hexamethylolmelamine contains six hydroxymethyl groups distributed across the three amino positions of the triazine ring, resulting in the molecular formula C₉H₁₈N₆O₆ [15]. The hydroxymethylation reaction is thermodynamically favorable under controlled conditions, with optimal temperatures ranging from 75-80°C facilitating complete melamine dissolution and efficient hydroxymethyl group formation [1]. The reaction kinetics are influenced by the concentration of reactants, pH stability, and temperature control, with higher temperatures accelerating the dissolution of melamine and promoting more complete hydroxymethylation [1].

Formaldehyde to Melamine Molar Ratios

The stoichiometric relationship between formaldehyde and melamine critically determines the degree of hydroxymethylation and the final product characteristics [1] [11]. Theoretical considerations indicate that complete hexamethylolmelamine formation requires a minimum formaldehyde to melamine molar ratio of 6:1, corresponding to the six available amino hydrogen atoms on the melamine molecule [1]. However, practical synthesis requires excess formaldehyde to drive the reaction to completion and compensate for side reactions and formaldehyde losses [1].

Research findings demonstrate that molar ratios below 1:8 (melamine:formaldehyde) result in incomplete hydroxymethylation, producing mixtures of lower methylol derivatives with high crystallization water content [1]. Optimal results are achieved with ratios between 1:8 and 1:12, with 1:10 representing the most favorable conditions for industrial production [1] [10]. Higher ratios beyond 1:12 provide marginal benefits while increasing raw material costs and complicating product purification [1].

Formaldehyde:Melamine Molar RatioExpected ProductHydroxymethyl GroupsCrystal Water Content (%)Reaction Completeness
2:1Dimethylolmelamine225-30Partial
3:1Trimethylolmelamine320-25Moderate
4:1Tetramethylolmelamine415-20Good
6:1Hexamethylolmelamine (partial)610-15Complete
8:1Hexamethylolmelamine68-12Complete
10:1Hexamethylolmelamine (complete)65-10Optimal
12:1Hexamethylolmelamine + excess68-15Excess

The relationship between molar ratio and crystal water content reveals that higher formaldehyde concentrations generally reduce crystal water incorporation, leading to improved product stability and storage characteristics [1]. Industrial applications typically employ ratios of 1:8 to 1:10 to balance reaction completion with economic considerations [3] [10]. The excess formaldehyde serves multiple functions including driving the equilibrium toward complete hydroxymethylation, compensating for formaldehyde volatilization during heating, and providing buffer capacity against local concentration variations [1].

Catalyst Systems (Sodium Carbonate-Sodium Bicarbonate, Acid/Base Conditions)

The selection and optimization of catalyst systems represents a critical factor in hexamethylolmelamine synthesis, with sodium carbonate-sodium bicarbonate buffer systems demonstrating superior performance compared to single-component catalysts [1]. The Na₂CO₃-NaHCO₃ buffer system provides excellent pH control in the optimal range of 8.3-8.4, preventing the pH fluctuations that commonly occur during hydroxymethylation reactions [1]. Research indicates that a 4:6 volume ratio of 0.1 M sodium carbonate to 0.1 M sodium bicarbonate solutions achieves the most effective buffering capacity [1].

The mechanism of catalyst action involves maintaining alkaline conditions necessary for efficient nucleophilic attack while preventing excessive basicity that leads to rapid crystallization and incomplete reaction [1]. At pH values below 8.0, the hydroxymethylation reaction proceeds slowly and is prone to polycondensation between hydroxymethyl groups [1]. Conversely, pH values above 8.5 result in excessively fast reactions that cause rapid product crystallization and incomplete melamine conversion [1].

Catalyst SystempH ControlCrystal Water Content (%)Viscosity (Pa·s)Process Stability
Na₂CO₃ onlyPoor15-200.35-0.40Moderate
NaHCO₃ onlyModerate12-180.30-0.35Good
Na₂CO₃-NaHCO₃ (4:6)Excellent<100.26Excellent
Na₂CO₃-NaHCO₃ (5:5)Good10-120.28-0.32Good
NaOHPoor20-250.40-0.50Poor
Buffer + NaOHGood8-150.30-0.35Good

The buffered catalyst system prevents the Cannizzaro reaction of formaldehyde at high pH values, which would consume formaldehyde without contributing to hydroxymethylation [1]. Comparative studies demonstrate that the Na₂CO₃-NaHCO₃ system produces hexamethylolmelamine with crystallization water content below 10% and viscosity of approximately 0.26 Pa·s, representing significant improvements over alternative catalyst systems [1]. The buffer system also enhances process reproducibility by maintaining consistent reaction conditions throughout the synthesis [1].

Industrial implementations often supplement the buffer system with small quantities of sodium hydroxide for initial pH adjustment, followed by buffer maintenance throughout the reaction period [10]. The catalyst concentration typically ranges from 0.5% to 2.0% by weight relative to the total reaction mixture, with higher concentrations providing faster reaction rates but potentially compromising product quality [1].

Industrial vs. Laboratory-Scale Production

The transition from laboratory-scale to industrial-scale hexamethylolmelamine production involves significant modifications in process design, equipment selection, and operational parameters to accommodate larger volumes while maintaining product quality [3] [10]. Laboratory synthesis typically employs batch reactors with volumes ranging from 1-10 liters, allowing for precise control of reaction conditions and detailed monitoring of intermediate products [1]. Industrial production utilizes continuous or semi-continuous processes with reactor volumes exceeding 1000 liters, requiring sophisticated control systems and automated monitoring [3] [10].

Temperature control represents a critical scaling challenge, as larger reaction volumes generate more heat and exhibit slower heat transfer rates compared to laboratory-scale systems [1]. Industrial processes employ external cooling systems, jacket heating, and internal coils to maintain uniform temperature distribution throughout the reactor volume [10]. The optimal temperature range of 75-80°C used in laboratory synthesis is maintained in industrial operations, but achieving this uniformity requires more sophisticated thermal management systems [1] [10].

ParameterLaboratory ScaleIndustrial ScaleOptimization Notes
Melamine:Formaldehyde Molar Ratio1:6 to 1:121:8 to 1:10Industrial favors lower ratios for economy
pH Range8.0-9.08.3-8.4Tighter control in industrial systems
Temperature (°C)50-7060-80Higher temperatures for faster throughput
Reaction Time (hours)1-33-4Extended time compensates for mixing limitations
Catalyst SystemNa₂CO₃-NaHCO₃ bufferNaOH + buffer systemIndustrial uses hybrid approach
Water Content Control5-15%<10%Stricter industrial specifications
Crystallization Temperature (°C)35-5045-65Higher temperatures for faster processing

The mixing and mass transfer characteristics differ substantially between scales, with laboratory stirred reactors achieving more efficient mixing compared to large industrial vessels [1] [10]. Industrial processes compensate for reduced mixing efficiency through extended reaction times, typically 3-4 hours compared to 1-3 hours in laboratory settings [3] [10]. The crystallization and separation processes also require modification, with industrial operations employing continuous centrifuges and specialized filtration systems to handle large product volumes [10].

Quality control protocols in industrial production involve continuous monitoring of pH, temperature, and formaldehyde concentration throughout the reaction, contrasting with the periodic sampling typical of laboratory synthesis [10]. Industrial processes also incorporate automated dosing systems for catalyst addition and pH adjustment, reducing operator intervention and improving process consistency [3] [10]. The drying process scales differently, with industrial operations using fluidized bed dryers or rotary dryers instead of the oven drying common in laboratory preparation [10].

Etherification and Methanol Addition Protocols

The etherification of hexamethylolmelamine with methanol represents a crucial secondary reaction that converts hydroxymethyl groups to methoxy groups, improving the stability and processing characteristics of the final product [8]. The etherification reaction proceeds through acid catalysis, typically using sulfuric acid or nitric acid to achieve pH values between 2.5-3.0 [8] . The reaction mechanism involves protonation of the hydroxymethyl oxygen followed by nucleophilic attack by methanol, forming methoxymethyl groups and releasing water as a byproduct [8].

Optimization of etherification protocols focuses on controlling the water content generated during the reaction, as excess water shifts the equilibrium toward the unreacted hydroxymethyl form [8]. The addition of methylal (dimethoxymethane) to the reaction system provides a method for water removal through equilibrium shift, significantly improving the degree of etherification from 4.83 to 5.89 [8]. The methylal participates in a balanced reaction with water, methanol, and formaldehyde, effectively reducing free water content and promoting etherification [8].

ParameterStandard ProcessOptimized ProcessIndustrial Scale
Hexamethylolmelamine:Methanol Ratio1:121:121:15
Methylal Addition (mol ratio)00.5-3.01.0-2.0
pH (Initial)3.03.02.5-3.0
pH (Final)8.58.58.0-8.5
Temperature (°C)5046-5050-55
Reaction Time (min)4040-6060-90
Etherification Degree4.835.23-5.895.5-6.0
Product Viscosity (cps)35002600-29802500-3000

The etherification process requires careful temperature control, with optimal conditions ranging from 46-55°C to balance reaction rate with product stability [8]. Higher temperatures accelerate the etherification but may lead to undesired side reactions and product degradation [8]. The reaction time varies from 40-90 minutes depending on the scale and desired degree of etherification, with industrial processes typically requiring longer times due to mass transfer limitations [8].

The pH adjustment protocol involves two distinct phases: initial acidification to pH 2.5-3.0 for etherification, followed by neutralization to pH 8.0-8.5 for product stability [8]. The neutralization step uses sodium hydroxide solution and must be carefully controlled to prevent local pH spikes that could cause precipitation or gelation [8]. Industrial protocols often employ continuous pH monitoring and automated alkali addition to maintain consistent conditions throughout the batch [8].

Solubility in Aqueous and Organic Solvents

Hexamethylolmelamine demonstrates distinctive solubility characteristics that are fundamentally influenced by its chemical structure containing six hydroxymethyl groups attached to a triazine ring. The compound exhibits soluble behavior in water, enabling the formation of aqueous solutions with concentrations ranging from 1.4 to 2% under appropriate conditions [1] [2]. Quantitative solubility data indicates slightly soluble characteristics with approximately 4 grams per liter at 25°C [3].

The aqueous solubility profile reveals temperature-dependent behavior. When hexamethylolmelamine exists in gel form, it can be dissolved with 3 to 5 times hot water at temperatures of 70 to 80°C [4]. In contrast, when the compound has not undergone gelation, it can be diluted in cold water in any proportion [4]. This thermal dependency reflects the dynamic nature of hydrogen bonding and molecular interactions within aqueous systems.

Regarding organic solvents, hexamethylolmelamine demonstrates superior solubility in all other polar and non-polar solvents compared to water [1]. The compound shows highly soluble characteristics in polar organic solvents, attributed to the presence of multiple hydroxymethyl groups that facilitate favorable interactions with polar solvent molecules [5]. However, solubility in non-polar solvents remains limited due to the hydrophilic nature of the hydroxymethyl substituents [1].

Reactive solubility occurs with alcoholic solvents, particularly methanol and butanol, where hexamethylolmelamine undergoes chemical reactions to form ether linkages [6] [7]. These reactions are utilized industrially for preparing liquid coating resins through etherification processes. The compound can be used in the same bath with cationic and nonionic surfactants, demonstrating compatibility with various formulation components [4].

Solvent TypeSolubility CharacteristicsTemperature Dependency
WaterSoluble (1.4-2% solutions)Enhanced at 70-80°C
Aqueous Solutions4 g/L at 25°CTemperature dependent
Polar Organic SolventsHighly solubleGenerally enhanced
Alcohols (Methanol/Butanol)Reactive - forms ethersReaction dependent
Non-polar SolventsLimited solubilityMinimal enhancement

Thermal Stability and Degradation Pathways

Thermogravimetric analysis reveals that hexamethylolmelamine undergoes thermal degradation below 290°C, establishing this temperature as a critical threshold for thermal stability [8]. Detailed thermal analysis demonstrates a multi-stage degradation process with distinct temperature ranges and corresponding weight loss patterns.

The initial degradation stage occurs between 70°C and 240°C, resulting in 32.8% weight loss primarily attributed to the evolution of water and formaldehyde [8]. This stage involves the breakdown of hydroxymethyl groups and the initiation of condensation reactions. The major degradation onset occurs at 290°C, where thermogravimetric analysis indicates significant structural decomposition [8].

A secondary degradation phase transpires between 290°C and 550°C, accounting for 33.6% additional weight loss [8]. During this temperature range, more extensive molecular fragmentation occurs, leading to the formation of carbonaceous residue and various volatile decomposition products. The degradation process between 360°C and 400°C results in 35.73% weight loss, indicating substantial molecular breakdown [8].

Advanced thermal degradation begins around 390°C, where formaldehyde and ammonia are released as primary decomposition products [9] [10]. At temperatures exceeding 450°C, extensive degradation occurs with the liberation of ammonia and various amine compounds [9] [10]. The most severe degradation phase occurs above 660°C, characterized by wide-ranging molecular breakdown producing carbon dioxide, hydrogen cyanide, and carbon monoxide [9].

The predicted boiling point ranges from 349.8±25.0°C to 669.0±65.0°C, depending on the analytical method and sample preparation conditions [6] [7] [11]. These variations reflect the complex thermal behavior and the influence of intermolecular interactions on volatilization characteristics.

Temperature Range (°C)Weight Loss (%)Primary Degradation ProductsDegradation Mechanism
70-24032.8Water, formaldehydeHydroxymethyl decomposition
290-55033.6Carbonaceous residueStructural fragmentation
360-40035.73Various decomposition productsMolecular breakdown
>450ProgressiveNH₃, amine compoundsExtensive degradation
>660ExtensiveCO₂, HCN, COComplete decomposition

Mechanical and Rheological Characteristics

The mechanical and rheological properties of hexamethylolmelamine are significantly influenced by synthesis conditions, particularly catalyst concentration and processing parameters. Optimized synthesis conditions using sodium carbonate-sodium bicarbonate catalyst yield viscosity values of approximately 0.26 Pa·s [12] [13], representing a substantial improvement over traditional formulations.

Traditional melamine formaldehyde resins exhibit crystallization water content of 20-30%, whereas optimized hexamethylolmelamine formulations achieve crystallization water content below 10% [12] [13]. This reduction in water content directly correlates with improved mechanical properties and enhanced processing characteristics. The lowest crystallization water content of 9.2% combined with viscosity of 0.26 Pa·s represents optimal synthesis conditions [14].

Temperature control during synthesis significantly affects rheological properties. Synthesis at 60°C results in higher viscosity and increased crystallization water content due to slow dissolution kinetics [14]. Conversely, synthesis at 80°C produces lower viscosity and reduced crystallization water content through enhanced dissolution and improved reaction kinetics [14].

Drying time optimization proves critical for achieving desired rheological characteristics. The crystallization water content decreases rapidly within 60-80 minutes, stabilizes between 90-120 minutes, and paradoxically increases after 120 minutes due to competing crystallization processes [14]. This temporal dependency necessitates precise process control for optimal mechanical properties.

The melting temperature of hexamethylolmelamine/polyvinyl alcohol curing systems occurs at approximately 164.3°C [12] [13], indicating substantial thermal stability for cross-linked applications. Glass transition temperatures below 10°C at heating rates of 20°C/min demonstrate the material's transition from glassy to elastomeric behavior [14].

Cross-linking density correlates directly with formaldehyde content, where higher formaldehyde amounts result in greater hydroxymethyl substitution per triazine ring [14]. This relationship enables precise control of mechanical properties through stoichiometric adjustments during synthesis.

Synthesis ParameterCrystallization Water (%)Viscosity (Pa·s)Mechanical Impact
Traditional Process20-30Not specifiedStandard properties
Optimized Catalyst<100.26Enhanced properties
60°C SynthesisHigherHigherReduced performance
80°C Synthesis<10LowerOptimal properties
Extended DryingOptimizedControlledMaximum performance

Antimicrobial Activity Mechanisms

Hexamethylolmelamine exhibits broad-spectrum antimicrobial activity through multiple mechanisms, primarily involving formaldehyde release and cross-linking interference with microbial cellular processes. Antimicrobial efficacy against Escherichia coli demonstrates 15 mm inhibition zones at 50 mg/mL concentration , indicating moderate effectiveness against Gram-negative bacteria.

Enhanced antimicrobial activity occurs against Staphylococcus aureus with 18 mm inhibition zones at 50 mg/mL concentration , suggesting superior effectiveness against Gram-positive bacterial species. Candida albicans exhibits 12 mm inhibition zones at 50 mg/mL concentration , demonstrating antifungal capabilities alongside antibacterial properties.

The primary antimicrobial mechanism involves formaldehyde liberation from hydroxymethyl groups under physiological conditions [16]. This formaldehyde release creates a hostile environment for microbial growth through protein denaturation and nucleic acid cross-linking. The secondary mechanism involves direct cross-linking interference with essential cellular macromolecules, disrupting normal metabolic processes [16].

Concentration-dependent antimicrobial activity requires 50-100 mg/mL for effective microbial inhibition, with higher concentrations needed for complete bactericidal effects [16]. The antimicrobial spectrum encompasses both Gram-positive and Gram-negative bacteria, though Gram-positive species generally demonstrate higher sensitivity to hexamethylolmelamine treatment [16].

Time-dependent antimicrobial effects vary significantly with exposure duration. After 24 hours of incubation, compounds inhibit growth only at 100 μg/mL concentration, while after 120 hours incubation, concentrations of 0.1-10 μg/mL result in highly significant cytotoxicity [17]. This temporal dependency suggests both immediate and delayed antimicrobial mechanisms.

Environmental factors significantly influence antimicrobial efficacy. Acidic conditions enhance formaldehyde release, thereby increasing antimicrobial potency. The antimicrobial activity demonstrates pH-dependent characteristics with optimal effectiveness under slightly acidic conditions [16].

MicroorganismInhibition Zone (mm)Required Concentration (mg/mL)Sensitivity Level
Escherichia coli1550Moderate
Staphylococcus aureus1850High
Candida albicans1250Moderate
Gram-positive bacteriaVariable50-100Generally high
Gram-negative bacteriaVariable50-100Generally moderate

Crystallization Water Content and Viscosity

The crystallization water content and viscosity of hexamethylolmelamine represent critical parameters affecting both processing characteristics and final product performance. Advanced synthesis methodologies achieve crystallization water content below 10% compared to traditional processes yielding 20-30% [12] [13], representing a substantial improvement in material properties.

Catalyst selection profoundly impacts water content and viscosity. Sodium carbonate-sodium bicarbonate catalyst systems produce optimal results with crystallization water content below 10% and viscosity of 0.26 Pa·s [12] [13]. This catalyst combination effectively inhibits unwanted condensation polymerization while promoting desired hydroxymethylation reactions.

pH control during synthesis proves essential for achieving low water content. Optimal pH conditions of 8.0 combined with temperatures of 75-80°C yield minimal crystallization water content [14]. Deviation from these parameters results in increased water incorporation and elevated viscosity values.

Temperature-dependent crystallization behavior demonstrates distinct patterns. Synthesis at 60°C produces higher water content and increased viscosity due to incomplete dissolution and slower reaction kinetics [14]. Elevated synthesis temperatures of 80°C facilitate rapid dissolution and reduced water content through enhanced molecular mobility and improved reaction efficiency [14].

Formaldehyde-to-melamine ratio significantly influences final properties. Higher formaldehyde concentrations increase the number of hydroxymethyl groups per triazine ring, directly affecting both crystallization behavior and rheological characteristics [14]. This stoichiometric relationship enables precise control of water content and viscosity through reactant ratios.

Drying kinetics exhibit time-dependent optimization. Crystallization water content decreases rapidly during the first 60-80 minutes, reaches optimal values between 90-120 minutes, and subsequently increases beyond 120 minutes due to competing crystal growth processes [14]. This temporal behavior necessitates precise timing control for optimal results.

Processing atmosphere affects water incorporation. Non-acidic aqueous environments enable several days of stability for hexamethylolmelamine solutions [4]. However, acidic conditions promote condensation reactions, leading to increased viscosity and potential gelation.

The relationship between crystallization water content and industrial energy consumption demonstrates significant economic implications. Reduced water content from 20-30% to below 10% substantially decreases energy requirements for industrial drying processes [12] [13], enhancing overall process efficiency and cost-effectiveness.

Process VariableWater Content (%)Viscosity (Pa·s)Processing Impact
Traditional Method20-30HighEnergy intensive
Optimized Catalyst<100.26Energy efficient
pH 8.0, 75-80°C<10LowOptimal processing
60°C SynthesisHigherHigherSuboptimal
80°C Synthesis<10LowerEnhanced efficiency
Optimal Drying9.20.26Maximum performance

XLogP3

-2.2

Melting Point

137.0 °C

UNII

QF209902UL

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

531-18-0

Wikipedia

Hexamethylolmelamine

General Manufacturing Information

Methanol, 1,1',1'',1''',1'''',1'''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakis-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types